BenchChemオンラインストアへようこそ!

1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

MNK1/2 inhibition Kinase selectivity Inactive control compound

1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1092352-88-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine class. It features a 1-methyl substituent on the pyrazole ring, a 6-(pyridin-2-yl) group, and a free 3-amine, giving it a molecular formula of C12H11N5 and a molecular weight of 225.25 g/mol.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 1092352-88-9
Cat. No. B1387816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS1092352-88-9
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=N2)C3=CC=CC=N3)C(=N1)N
InChIInChI=1S/C12H11N5/c1-17-12-8(11(13)16-17)5-6-10(15-12)9-4-2-3-7-14-9/h2-7H,1H3,(H2,13,16)
InChIKeyNALFPMUYRFNBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1092352-88-9): Core Scaffold Overview for Procurement


1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1092352-88-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine class. It features a 1-methyl substituent on the pyrazole ring, a 6-(pyridin-2-yl) group, and a free 3-amine, giving it a molecular formula of C12H11N5 and a molecular weight of 225.25 g/mol . The compound serves as both a versatile synthetic building block for kinase-targeted libraries and as a structurally defined inactive comparator in MNK1/2 inhibitor development programs, where the N1-methyl group and absence of a 4-aryl substituent are critical differentiating features relative to active 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine leads [1].

Why In-Class Substitution Fails for 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Programs


Pyrazolo[3,4-b]pyridin-3-amines cannot be considered interchangeable for kinase inhibitor discovery or chemical biology probes. Structure-activity relationship (SAR) studies on the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold have demonstrated that N1-methylation ablates MNK1/2 inhibitory activity, as observed for methyl-substituted compounds 6a, 6m, and 6n relative to their unsubstituted counterparts 6b, 6e, and 6k [1]. Furthermore, the 6-(pyridin-2-yl) substituent in the target compound replaces the 6-phenyl ring present in the active MNK inhibitor EB1, eliminating the critical π-π interaction with Phe192 of the DFD motif required for binding to the inactive conformation of MNK1 [1]. These structural features confer distinct physicochemical properties—including a lower logP (ACD/LogP 0.54) compared to EB1 (logP ~3.03)—that materially affect solubility, permeability, and assay compatibility. Generic substitution with an active 4,6-diaryl analog would therefore yield false-positive kinase inhibition, while substitution with the unsubstituted parent scaffold would eliminate the 6-pyridyl handle essential for downstream functionalization or metal-coordination applications [1].

Quantitative Differential Evidence for 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine versus Comparators


N1-Methylation Ablates MNK1/2 Kinase Inhibition: A Well-Characterized Inactivity Profile

The N1-methyl substituent on the pyrazole ring is a key structural determinant that abolishes MNK1/2 inhibitory activity in the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold. In a comprehensive SAR study, methyl-substituted compounds 6a, 6m, and 6n (which carry the N1-methyl group) showed a complete loss of kinase inhibition compared to the corresponding unsubstituted compounds 6b, 6e, and 6k. While compound 6b (EB1) inhibited MNK1 with an IC50 of 0.69 μM and MNK2 with an IC50 of 9.4 μM, the N1-methylated analog 6a was reported as inactive against both kinases under identical radiometric assay conditions [1]. Although the target compound (CAS 1092352-88-9) differs from 6a by bearing a 6-pyridyl instead of a 6-phenyl group, the established SAR indicates that N1-methylation alone is sufficient to eliminate MNK1/2 inhibition. This well-characterized inactivity profile makes the compound uniquely suited as a negative control in MNK-focused screening cascades, where active 4,6-diaryl leads cannot serve this purpose [1].

MNK1/2 inhibition Kinase selectivity Inactive control compound

Lipophilicity Differential: Lower LogP versus Active 4,6-Diaryl MNK Inhibitors

The target compound (CAS 1092352-88-9) exhibits a predicted ACD/LogP of 0.54 and an ACD/LogD (pH 5.5) of 1.13, as calculated by the ACD/Labs Percepta Platform . In contrast, the active MNK1/2 inhibitor EB1 (4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine, CAS 42951-68-8) has a predicted logP of approximately 3.03 [1]. The unsubstituted parent scaffold, 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5), has a reported logP range of 0.21–0.27 . The target compound thus occupies an intermediate lipophilicity space—more polar than the active di-phenyl analog EB1 (logP difference ≥2.5 log units) but slightly more lipophilic than the unsubstituted parent scaffold. This intermediate logP, combined with the polar surface area of 70 Ų and 5 H-bond acceptors, predicts superior aqueous solubility compared to the highly lipophilic EB1 while retaining sufficient permeability for cell-based assays .

Lipophilicity Physicochemical properties ADME profiling

6-Pyridyl Substituent Enables Metal Coordination: A Functional Advantage Over 6-Phenyl Analogs

The 6-(pyridin-2-yl) substituent of the target compound introduces a nitrogen atom at the ortho position of the C6 aryl ring, creating a 2,2'-bipyridine-like motif when combined with the pyrazolo[3,4-b]pyridine core nitrogen at position 7. This structural feature is absent in EB1 (6-phenyl) and other 6-aryl analogs. The pyridyl nitrogen can serve as a metal-coordination site, enabling the compound to function as a bidentate ligand for transition metals such as Cu(II), Zn(II), or Fe(II). While no quantitative stability constants have been published for this specific compound, the 2-(pyridin-2-yl) substitution pattern is well-established in coordination chemistry to form stable 5-membered chelate rings, with analogous bipyridine systems exhibiting log K values in the range of 6–9 for divalent metals [1]. This built-in metal-coordination capability is not shared by the 6-phenyl analog EB1 (CAS 42951-68-8) or by simpler pyrazolo[3,4-b]pyridin-3-amines lacking the 6-aryl group (CAS 6752-16-5, 72583-83-6). The combination of a free 3-amine, a pyrazole N2, and a pyridyl nitrogen on a single scaffold provides three distinct donor atoms, enabling the compound to act as a tridentate ligand for metalloenzyme inhibitor design or as a metal-sensing fluorescent probe precursor [1].

Metal coordination Bifunctional ligand Medicinal chemistry building block

Commercially Available Purity and Supply Differentiation

The target compound (CAS 1092352-88-9) is commercially available from multiple suppliers with defined purity specifications. MolCore offers the compound at NLT 98% purity (product code MC652872) , while Leyan (product code 2217878) supplies it at 95% purity . In contrast, the active MNK inhibitor EB1 (CAS 42951-68-8) is available as a research-grade inhibitor from specialized vendors (e.g., MedChemExpress, 99.91% purity, Cat. No. HY-146805) but at a significantly higher cost point due to its characterized bioactivity profile . The parent scaffold 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5) is available from multiple vendors at 95–97% purity but lacks the 6-pyridyl functional handle . The 1-methyl analog without 6-substitution (CAS 72583-83-6) is available from AchemBlock at 97% purity . The target compound thus occupies a unique commercial niche: it is priced as a building block rather than a bioactive tool compound, yet it carries the 6-pyridyl functionality that enables downstream diversification not possible with simpler analogs. The compound's discontinued status at CymitQuimica (Ref. 3D-STB35288) indicates that supply chain resilience should be considered when planning procurement .

Commercial availability Purity Procurement

Optimal Application Scenarios for 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine Based on Evidence


Negative Control for MNK1/2 Inhibitor Screening Assays

The established SAR showing that N1-methylation abolishes MNK1/2 inhibitory activity positions this compound as an ideal structurally matched negative control. Unlike vehicle-only (DMSO) controls, the compound retains the core scaffold and 6-aryl topology of active 4,6-diaryl leads, enabling discrimination between target-specific inhibition and off-target effects. In MNK1/2 enzyme assays (e.g., radiometric kinase assay format), the compound is expected to show no inhibition at concentrations up to 10 μM, mirroring the behavior of N1-methylated analogs 6a, 6m, and 6n reported in J. Med. Chem. 2022 [1]. This application is critical for hit triaging and selectivity profiling in kinase drug discovery programs targeting the eIF4E phosphorylation pathway.

Metal-Directed Fragment Assembly and Metalloenzyme Inhibitor Design

The three nitrogen donor atoms (pyrazole N2, 3-amine, and 6-pyridyl N) provide a tridentate coordination motif capable of chelating biologically relevant divalent metals such as Zn(II), Cu(II), and Fe(II). This enables metal-templated fragment ligation strategies where two copies of the compound—or the compound plus a second ligand—are assembled around a metal center to generate larger inhibitor-like architectures. The 6-pyridyl group, which is absent in simpler building blocks like 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 72583-83-6) and 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5), is essential for forming a stable 5-membered chelate ring with the bridgehead N7 atom [2]. This application is particularly relevant for targeting metalloenzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or viral integrases.

Fragment-Based Lead Generation with Balanced ADME Properties

The compound's intermediate lipophilicity (ACD/LogP 0.54) and molecular weight (225.25 Da) fall within the Rule-of-Three guidelines for fragment-based drug discovery (MW < 300, cLogP ≤ 3). Unlike the more lipophilic active MNK inhibitor EB1 (logP ~3.03), the target compound is predicted to have adequate aqueous solubility for fragment screening at concentrations up to 1 mM in aqueous buffer (estimated from ACD/LogD 1.13 at pH 7.4) [1]. The 6-pyridyl group provides a vector for structure-guided elaboration, enabling fragment growing or merging strategies that are not accessible with simpler scaffolds lacking C6 substitution. Additionally, the compound's five H-bond acceptors and two H-bond donors create opportunities for directional hydrogen bonding with target protein residues, as demonstrated by the hydrogen bond network formed by the 3-aminopyrazole moiety in EB1-MNK1 co-crystal models .

Synthesis of Diversified Kinase-Focused Compound Libraries

The free 3-amine group provides a reactive handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid diversification into larger compound libraries. The 6-pyridyl group further allows for N-oxide formation or quaternization, introducing additional vectors for chemical space exploration. Commercially available at 95–98% purity from multiple vendors, the compound can be procured in quantities suitable for parallel synthesis (typically 1–5 g scale), reducing the need for in-house synthesis of the core scaffold . This application is particularly valuable for medicinal chemistry teams seeking to explore pyrazolo[3,4-b]pyridine chemical space beyond the well-characterized 4,6-diaryl MNK inhibitor series, potentially targeting alternative kinases such as CDK2, PIM1, or TRK, where pyrazolo[3,4-b]pyridine derivatives have shown promising inhibitory activity .

Quote Request

Request a Quote for 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.